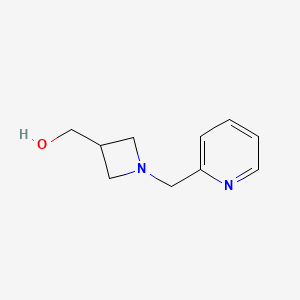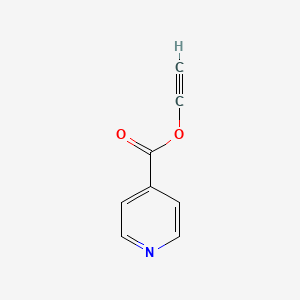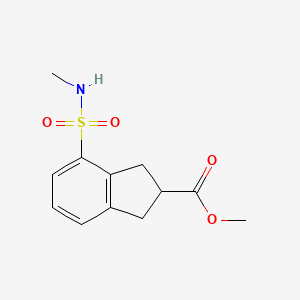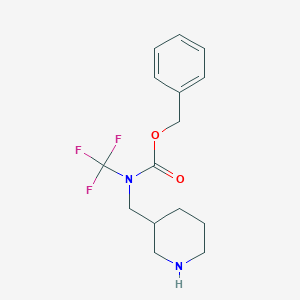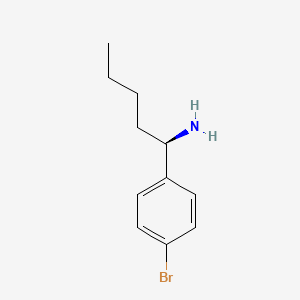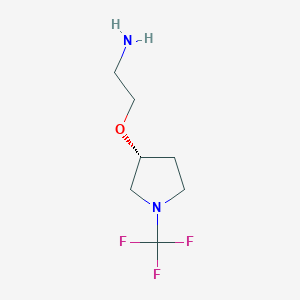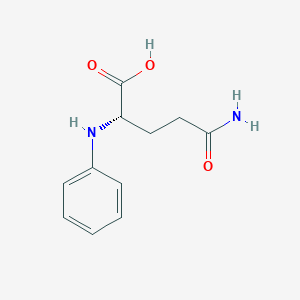
N~2~-Phenyl-L-glutamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-Phenyl-L-glutamine is a compound formed by the conjugation of phenylacetate and glutamine. It is a common metabolite that occurs naturally in human urine and is often encountered in individuals with urea cycle disorders . This compound plays a significant role in the body’s nitrogen metabolism, particularly in conditions where the urea cycle is impaired.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N2-Phenyl-L-glutamine involves the reaction of phenylacetyl-CoA with L-glutamine. This reaction is catalyzed by the enzyme phenylacetyltransferase or glutamine N-acetyl transferase . The reaction conditions typically involve the presence of these substrates in the liver, where the enzyme facilitates the formation of N2-Phenyl-L-glutamine and coenzyme A.
Industrial Production Methods
Industrial production of N2-Phenyl-L-glutamine can be achieved through biotechnological processes that utilize genetically engineered microorganisms to express the necessary enzymes. These microorganisms can be cultured in bioreactors under controlled conditions to optimize the yield of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
N~2~-Phenyl-L-glutamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in the reactions of N2-Phenyl-L-glutamine include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and yields.
Major Products
The major products formed from the reactions of N2-Phenyl-L-glutamine depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce phenylacetylglutamic acid, while reduction reactions may yield phenylacetylglutamine derivatives with reduced functional groups.
Wissenschaftliche Forschungsanwendungen
N~2~-Phenyl-L-glutamine has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study enzyme-catalyzed reactions and metabolic pathways.
Biology: It serves as a biomarker for urea cycle disorders and other metabolic conditions.
Medicine: It is investigated for its potential therapeutic applications in treating hyperammonemia and other nitrogen metabolism disorders.
Industry: It is used in the production of pharmaceuticals and as a precursor for the synthesis of other bioactive compounds
Wirkmechanismus
The mechanism of action of N2-Phenyl-L-glutamine involves its role in nitrogen metabolism. It acts as an alternative pathway for the removal of excess nitrogen in individuals with urea cycle disorders. The compound is formed in the liver through the conjugation of phenylacetate and glutamine, catalyzed by phenylacetyltransferase. It is then excreted in the urine, helping to reduce the levels of toxic ammonia in the blood .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylacetylglutamic acid: Similar in structure but differs in the oxidation state of the functional groups.
Phenylacetylglutamine derivatives: Various derivatives with different functional groups and substitutions.
Uniqueness
N~2~-Phenyl-L-glutamine is unique due to its specific role in nitrogen metabolism and its formation through the conjugation of phenylacetate and glutamine. Its presence in human urine as a biomarker for urea cycle disorders sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
10346-29-9 |
|---|---|
Molekularformel |
C11H14N2O3 |
Molekulargewicht |
222.24 g/mol |
IUPAC-Name |
(2S)-5-amino-2-anilino-5-oxopentanoic acid |
InChI |
InChI=1S/C11H14N2O3/c12-10(14)7-6-9(11(15)16)13-8-4-2-1-3-5-8/h1-5,9,13H,6-7H2,(H2,12,14)(H,15,16)/t9-/m0/s1 |
InChI-Schlüssel |
PMUMUYYQHZMXNQ-VIFPVBQESA-N |
Isomerische SMILES |
C1=CC=C(C=C1)N[C@@H](CCC(=O)N)C(=O)O |
Kanonische SMILES |
C1=CC=C(C=C1)NC(CCC(=O)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


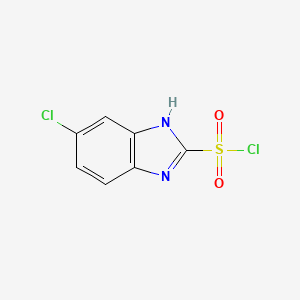

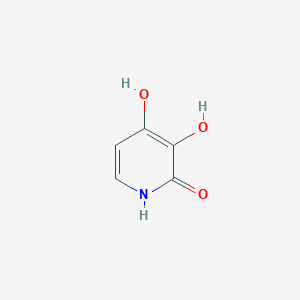

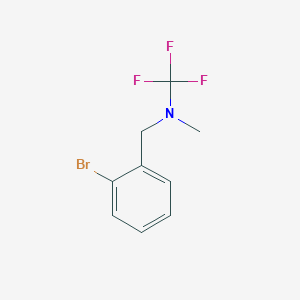
![(7-Methoxybenzo[b]thiophen-3-yl)methanol](/img/structure/B13963003.png)
![[(1R,4R)-3,3-dimethyl-2-methylidene-1-bicyclo[2.2.1]heptanyl] thiocyanate](/img/structure/B13963006.png)

